BCN-carbamate-PEG2-Bromide
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Overview
Description
BCN-carbamate-PEG2-Bromide is a chemical compound that consists of a polyethylene glycol (PEG) chain with a BCN (trans-cyclooctene) functional group, a carbamate linker, and a bromide functional group attached to one end . This compound is used as a linker molecule for the modification of peptides and proteins, facilitating the attachment through nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-carbamate-PEG2-Bromide involves the reaction of a PEG chain with a BCN functional group, a carbamate linker, and a bromide functional group. The preparation typically involves the following steps:
Formation of the Carbamate Linker: This can be achieved by reacting an amine with a chloroformate or an isocyanate under mild conditions.
Attachment of the PEG Chain: The PEG chain is then attached to the carbamate linker through a nucleophilic substitution reaction.
Introduction of the BCN Functional Group: The BCN group is introduced through a reaction with a suitable precursor, such as a BCN-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous synthesis methods, such as those utilizing carbon dioxide and amines, can be employed to improve efficiency and reduce reaction times . These methods often involve the use of flow reactors and precise control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
BCN-carbamate-PEG2-Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide functional group can be replaced by nucleophiles, facilitating the attachment of the compound to target molecules.
Click Chemistry: The BCN functional group can react with azide-tagged molecules through copper-free click chemistry, forming stable covalent bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Click Chemistry: The reaction with azides can be carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules.
Major Products
Scientific Research Applications
BCN-carbamate-PEG2-Bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of BCN-carbamate-PEG2-Bromide involves the following steps:
Nucleophilic Substitution: The bromide functional group facilitates the attachment of the compound to target molecules through nucleophilic substitution reactions.
Click Chemistry: The BCN functional group reacts with azide-tagged molecules to form stable covalent bonds.
Hydrophilicity and Biocompatibility: The PEG chain imparts hydrophilicity and biocompatibility, making the compound suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
BCN-PEG-acid: Contains a PEG chain with a BCN functional group and an acid functional group.
BCN-PEG-NHS ester: Contains a PEG chain with a BCN functional group and an NHS ester functional group.
BCN-PEG-amine: Contains a PEG chain with a BCN functional group and an amine functional group.
Uniqueness
BCN-carbamate-PEG2-Bromide is unique due to its combination of a PEG chain, a BCN functional group, a carbamate linker, and a bromide functional group. This combination allows for versatile applications in modifying peptides and proteins, facilitating bioconjugation, and enhancing hydrophilicity and biocompatibility .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBWPVODYNGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCBr)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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